REACTION_CXSMILES
|
ClC1C=[C:4]([NH:8][C:9]([NH:11][S:12]([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:14])=[O:13])=[O:10])[CH:5]=[CH:6][CH:7]=1.N1CCCC1>C(O)C>[N:8]1([C:9]([NH:11][S:12]([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:14])=[O:13])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.4 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CONCENTRATION
|
Details
|
it is concentrated in vacuo to ca. 25 ml
|
Type
|
CUSTOM
|
Details
|
A small amount of starting material precipitates
|
Type
|
FILTRATION
|
Details
|
it is filtered off
|
Type
|
ADDITION
|
Details
|
To the ethanol filtrate is then added 75 ml
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
CUSTOM
|
Details
|
when dry it
|
Type
|
WASH
|
Details
|
The ether layer is washed with 50 ml
|
Type
|
CUSTOM
|
Details
|
After being dried
|
Type
|
CUSTOM
|
Details
|
the ether is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a second crop of product (0.70 g.)
|
Type
|
CUSTOM
|
Details
|
The first crop of product is recrystallized from acetone to 0.60 g
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |